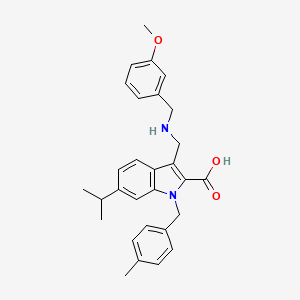![molecular formula C9H13N3O5 B12401203 1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as uridine, is a nucleoside that plays a crucial role in the biochemistry of living organisms. It is composed of a pyrimidine base attached to a ribose sugar. Uridine is a key component of RNA and is involved in various biological processes, including the synthesis of glycogen and the regulation of gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of uridine typically involves the condensation of uracil with ribose. One common method is the Fischer glycosylation, where uracil is reacted with ribose in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of uridine can be achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified from the fermentation broth .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in tRNA.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives.
Applications De Recherche Scientifique
Uridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleosides and nucleotides.
Biology: Plays a role in RNA synthesis and function, and is involved in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, and for its role in enhancing cognitive function.
Industry: Used in the production of pharmaceuticals and as a dietary supplement
Mécanisme D'action
Uridine can be compared with other nucleosides such as cytidine, thymidine, and adenosine:
Cytidine: Similar structure but contains a cytosine base instead of uracil.
Thymidine: Contains a thymine base and is found in DNA rather than RNA.
Adenosine: Contains an adenine base and is involved in energy transfer through ATP
Uniqueness of Uridine: Uridine is unique in its ability to be incorporated into RNA and its involvement in both RNA synthesis and glycogen metabolism. Its potential therapeutic effects in neurodegenerative diseases also set it apart from other nucleosides .
Comparaison Avec Des Composés Similaires
- Cytidine
- Thymidine
- Adenosine
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7?,8-/m1/s1 |
Clé InChI |
LLIPTMWIZVIUSX-WDGWZIQESA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)N |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
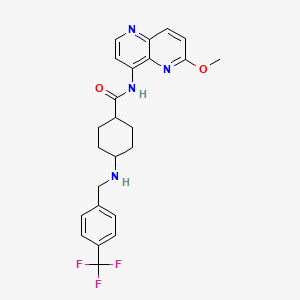
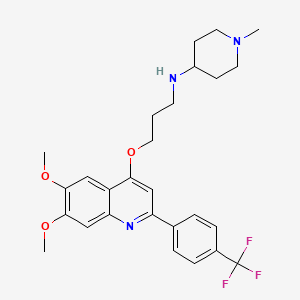
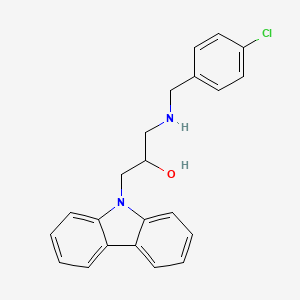
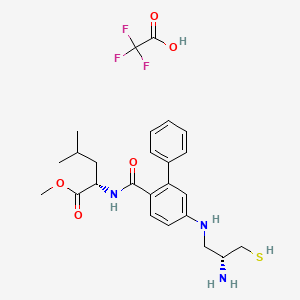
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)

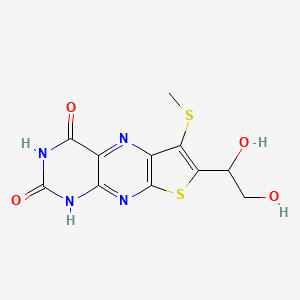



![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
